molecular formula C9H17NO2 B1390122 tert-Butyl (1-methylcyclopropyl)carbamate CAS No. 251661-01-5

tert-Butyl (1-methylcyclopropyl)carbamate

Cat. No. B1390122
M. Wt: 171.24 g/mol
InChI Key: PJNBAQDPGDFJRG-UHFFFAOYSA-N
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Patent
US08921380B2

Procedure details

To a solution of 1-methylcyclopropanecarboxylic acid (3.52 g) in tert-butanol (50 mL) were added diphenylphosphoryl azide (7.58 mL) and triethylamine (4.90 mL), and the mixture was stirred at 80° C. for 15 hours. After cooling to room temperature, the reaction mixture was concentrated in vacuo. To the residue were added water and an aqueous saturated sodium hydrogencarbonate solution, and the mixture was extracted with diethylether. The organic layer was dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=90/10 to 87/13) to give 1-methyl-1-[N-(tert-butoxycarbonyl)amino]-cyclopropane (4.66 g, yield: 77%) as a colorless solid.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
7.58 mL
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1([C:5](O)=O)[CH2:4][CH2:3]1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:15])C=CC=CC=1.C([N:27]([CH2:30]C)CC)C.[C:32]([OH:36])([CH3:35])([CH3:34])[CH3:33]>>[CH3:5][C:2]1([NH:27][C:30]([O:36][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:15])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
CC1(CC1)C(=O)O
Name
Quantity
7.58 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue were added water
EXTRACTION
Type
EXTRACTION
Details
an aqueous saturated sodium hydrogencarbonate solution, and the mixture was extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=90/10 to 87/13)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1(CC1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.